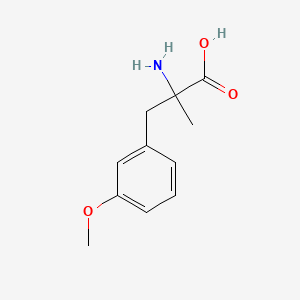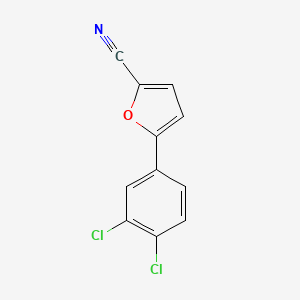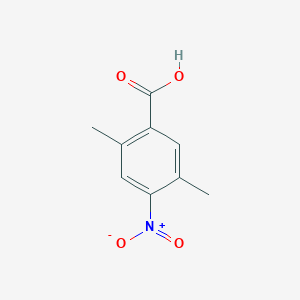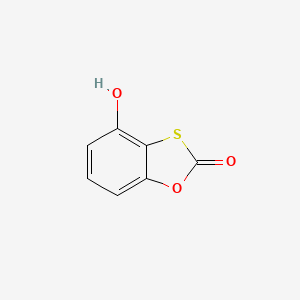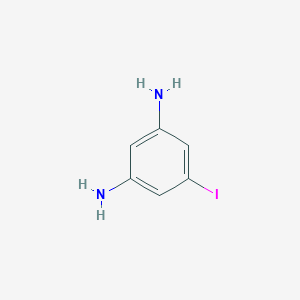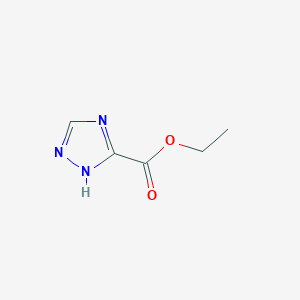![molecular formula C12H8N2O2 B1597344 1H-pyrrolo[3,2-h]quinoline-2-carboxylic acid CAS No. 58457-37-7](/img/structure/B1597344.png)
1H-pyrrolo[3,2-h]quinoline-2-carboxylic acid
Descripción general
Descripción
1H-pyrrolo[3,2-h]quinoline-2-carboxylic acid is a compound with a molecular weight of 212.21 . The IUPAC name for this compound is 1H-pyrrolo[3,2-h]quinoline-2-carboxylic acid .
Synthesis Analysis
The synthesis of 1H-pyrrolo[3,2-h]quinoline-2-carboxylic acid and related compounds has been a subject of research for over 100 years . The main methods of synthesis include Friedländer condensation, synthesis from anthranilic acid derivatives, and multicomponent synthesis .Molecular Structure Analysis
The molecular structure of 1H-pyrrolo[3,2-h]quinoline-2-carboxylic acid is based on the 2,7,-tricarboxy-1H-pyrrolo[2,3-f]quinoline-4,5-dione . The parent structure can be modified with a number of substituents that have a great influence on the physical, photophysical, and biological properties .Chemical Reactions Analysis
1H-pyrrolo[3,2-h]quinoline-2-carboxylic acid is part of the class of organic compounds known as pyrroloquinoline quinones . These compounds usually bear a carboxylic acid group at the C-2, C-7, and C-9 positions .Physical And Chemical Properties Analysis
1H-pyrrolo[3,2-h]quinoline-2-carboxylic acid is a solid at room temperature .Aplicaciones Científicas De Investigación
Proton-Transfer Reactions
- Scientific Field: Physical Chemistry
- Application Summary: 1H-pyrrolo[3,2-h]quinoline (PQ) is used in the study of proton-transfer reactions. These molecules possess hydrogen bond donor (pyrrole) and acceptor (pyridine) groups, which leads to the formation of cyclic dimers in their crystals .
- Methods of Application: A joint experimental (Raman scattering) and computational (DFT modelling) study on the high-pressure behaviour of PQ and PP molecular crystals was conducted .
- Results: Compression up to 10 GPa (100 kbar) leads to considerable strengthening of the intermolecular hydrogen bond within the cyclic dimers .
Antileishmanial Agents
- Scientific Field: Medicinal Chemistry
- Application Summary: A series of uniquely functionalized 2,3,-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives were synthesized and evaluated for antileishmanial efficacy against visceral leishmaniasis (VL) .
- Methods of Application: The derivatives were synthesized in one to two steps by utilizing a post-Ugi modification strategy .
- Results: Among the library compounds, compound 5m exhibited potential in vitro antileishmanial activity (CC50 = 65.11 μM, SI = 7.79, anti-amastigote IC50 = 8.36 μM) .
Antitumor, Antimicrobial, Antifungal, Antiviral, Antioxidant, Anti-inflammatory, and Anticoagulant Activities
- Scientific Field: Pharmacology
- Application Summary: This heterocyclic fragment is a well-known pharmacophore among the functional derivatives of which compounds with antitumor, antimicrobial, antifungal, antiviral, antioxidant, anti-inflammatory, as well as anticoagulant activity have been found .
Targeting FGFR in Cancer Therapy
- Scientific Field: Oncology
- Application Summary: This research has been developing a class of 1H-pyrrolo[2,3-b]pyridine derivatives targeting FGFR with development prospects .
Topoisomerase Inhibitors
- Scientific Field: Biochemistry
- Application Summary: 2-substituted 1H-pyrrolo[3,2-h]quinoline derivatives have been found to induce antiproliferative activity in mammalian cells mainly as topoisomerase inhibitors .
- Results: The results suggest that these derivatives could be an interesting model to design new potential anticancer drugs .
DNA Synthesis Inhibitors
- Scientific Field: Molecular Biology
- Application Summary: 1H-pyrrolo[2,3-f]quinoline and isoquinoline derivatives have been synthesized and found to inhibit DNA synthesis in Ehrlich ascites tumor cells .
- Results: The prepared compounds proved capable of forming in vitro molecular complexes with native double-stranded DNA by intercalation between two base pairs .
Excited-State Proton Transfer
- Scientific Field: Physical Chemistry
- Application Summary: 1H-pyrrolo[3,2-h]quinoline (PQ) and 2-(2′-pyridyl)pyrrole (PP) are important systems in the study of proton-transfer reactions. These molecules possess hydrogen bond donor (pyrrole) and acceptor (pyridine) groups, which leads to the formation of cyclic dimers in their crystals .
- Methods of Application: A joint experimental (Raman scattering) and computational (DFT modelling) study on the high-pressure behaviour of PQ and PP molecular crystals was conducted .
- Results: Compression up to 10 GPa (100 kbar) leads to considerable strengthening of the intermolecular hydrogen bond within the cyclic dimers .
Fibroblast Growth Factor Receptor Inhibitors
- Scientific Field: Pharmacology
- Application Summary: A series of 1H-pyrrolo[2,3-b]pyridine derivatives with potent activities against FGFR1, 2, and 3 have been developed .
- Results: Among them, compound 4h exhibited potent FGFR inhibitory activity (FGFR1–4 IC50 values of 7, 9, 25 and 712 nM, respectively). In vitro, 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1H-pyrrolo[3,2-h]quinoline-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O2/c15-12(16)9-6-8-4-3-7-2-1-5-13-10(7)11(8)14-9/h1-6,14H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKRJTXAQMCUSEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=C(C=C2)C=C(N3)C(=O)O)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60207154 | |
| Record name | 1H-Pyrrolo(3,2-h)quinoline-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60207154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-pyrrolo[3,2-h]quinoline-2-carboxylic acid | |
CAS RN |
58457-37-7 | |
| Record name | 1H-Pyrrolo(3,2-h)quinoline-2-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058457377 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Pyrrolo(3,2-h)quinoline-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60207154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



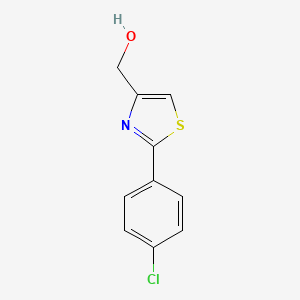
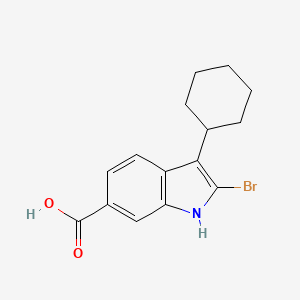

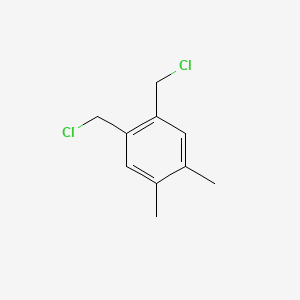
![1H-1,2,3-Triazolo[4,5-d]pyrimidin-5-amine, 7-chloro-](/img/structure/B1597270.png)
